molecular formula C11H17NO4S3 B066571 Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-72-9

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No. B066571
M. Wt: 323.5 g/mol
InChI Key: RUTILLJYJHVEPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions under mild conditions. For example, a reaction between ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride in THF/CH3CN at 50°C can yield thiophene derivatives through a one-pot, three-component condensation (Pekparlak et al., 2018). Another method involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride to obtain ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates (Maruoka et al., 1993).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically characterized using X-ray diffraction, FT-IR, and NMR spectroscopy. Density functional theory (DFT) calculations are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, providing a comprehensive understanding of the compound's structure (Pekparlak et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate and its derivatives have been explored extensively in synthetic chemistry, serving as key intermediates for the construction of complex thiophene-based molecules. The molecule's structural versatility allows for various chemical modifications, facilitating the synthesis of compounds with potential biological and pharmacological applications. Notably, the synthesis techniques often involve reactions under specific conditions to achieve the desired substitution patterns on the thiophene nucleus, demonstrating the compound's adaptability in synthetic strategies (Chavan et al., 2016).

Application in Heterocyclic Chemistry

The utility of ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate extends into the development of novel heterocyclic systems. For instance, its reactivity with formaldehyde and hydrochloric acid has led to the synthesis of new heterocyclic compounds, highlighting its role in expanding the diversity of synthetic heterocycles with potential for further chemical and biological exploration (Tumkyavichyus, 1996).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate”, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

ethyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S3/c1-5-16-10(13)8-7(12)9(11(17-4)18-8)19(14,15)6(2)3/h6H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTILLJYJHVEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381154
Record name Ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

CAS RN

175202-72-9
Record name Ethyl 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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